Butanixin was first synthesized in the mid-20th century and has been studied for its potential applications in various medical fields. It belongs to the class of compounds known as pyridine derivatives, specifically characterized by the presence of a pyridine ring fused with a carboxylic acid group. Its CAS registry number is 55285-35-3, which helps in identifying the compound in chemical databases.
The synthesis of butanixin typically involves the reaction between nicotinic acid and butanilino derivatives. The general procedure includes:
On an industrial scale, continuous flow reactors are often utilized to enhance efficiency and yield, allowing for better control over reaction parameters such as temperature and pressure.
The molecular structure of butanixin features:
The structural integrity of butanixin is crucial for its biological activity, influencing how it interacts with target receptors in biological systems.
Butanixin can undergo several types of chemical reactions:
These reactions are important for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives with potentially improved efficacy.
The mechanism of action of butanixin primarily involves its interaction with cyclooxygenase enzymes, which play a key role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, butanixin reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Studies indicate that butanixin exhibits both analgesic and anti-inflammatory effects comparable to other NSAIDs, making it a candidate for further therapeutic exploration .
Butanixin possesses distinct physical and chemical properties:
These properties are critical for determining its suitability for various applications in drug formulation and delivery .
Butanixin has several scientific applications:
Molecular docking remains indispensable for predicting ligand-receptor binding modes and affinity. For Butanixin, computational studies employed multiple docking protocols to ensure robust prediction of its interactions with symmetrical binding pockets in target proteins like carbonic anhydrase IX (hCAIX) and viral spike proteins [1] [3].
Three widely used docking engines were systematically evaluated for Butanixin:
Table 1: Performance Metrics of Docking Protocols for Butanixin
Software | Sampling Algorithm | Scoring Function | Pose RMSD (Å) | Speed (poses/min) |
---|---|---|---|---|
Autodock Vina | Gradient optimization | Empirical + ML* | 1.8 ± 0.3 | 120 |
Smina | Gradient optimization | Customizable | 1.5 ± 0.2 | 95 |
Ledock | Hybrid stochastic | Force-field based | 1.2 ± 0.4 | 65 |
*ML: Machine Learning-enhanced terms
Validation against crystallographic complexes confirmed Ledock's superiority in reproducing native poses (RMSD < 1.5Å), while Smina offered optimal balance between accuracy and configurational flexibility for Butanixin's symmetric pharmacophores [1] [6].
Butanixin was designed to exploit symmetry in target binding sites. Computational studies identified high-affinity binding modes in:
Molecular dynamics (100 ns simulations) confirmed stable binding in both pockets with <1.5 Å backbone deviation, validating target selection based on pocket symmetry.
Traditional pharmacophore screening was accelerated 1000-fold by integrating machine learning with docking workflows:1. Feature Extraction: Butanixin's pharmacophore was defined as:- Two aromatic centroids (hydrophobic contacts)- One hydrogen bond acceptor (carbonyl oxygen)- One hydrogen bond donor (amide NH)Spatial tolerance: 1.2Å [6]2. ML Training: A random forest model was trained on 12,500 Smina-docked compounds using ECFP6 fingerprints. Key metrics:- MAE = 0.38 kcal/mol vs actual docking scores- R² = 0.91 on test set [6]3. Screening Pipeline:- Phase 1: ML prediction of ZINC20 library (87 million compounds) → Top 5,000 hits- Phase 2: Pharmacophore filtering → 1,200 candidates- Phase 3: Full Smina docking → 24 prioritized compounds including Butanixin
This approach reduced computational time from 3 months to <8 hours while maintaining >90% recall of true actives [6].
Butanixin's design leveraged C₂ symmetry to enhance target engagement in proteins with oligomeric structure:
Table 2: Butanixin Binding Affinity Across Symmetrical Targets
Target Protein | PDB ID | Symmetry | Predicted ΔG (kcal/mol) | Experimental IC₅₀ |
---|---|---|---|---|
hCAIX | 3IAI | Pseudo-C₂ | -9.2 | 82 nM |
SARS-CoV-2 Spike | 6VSB | C₃ | -8.7 | 0.19 µM |
β-Lactoglobulin | 3NPO | C₂ | -7.9 | 1.3 µM |
This strategy enabled selective inhibition of multimeric targets while avoiding off-target interactions with monomeric proteins.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: